molecular formula C22H43NO3 B594029 Arachidoyl glycine CAS No. 617703-96-5

Arachidoyl glycine

Katalognummer B594029
CAS-Nummer: 617703-96-5
Molekulargewicht: 369.59
InChI-Schlüssel: MUNNIYAZGQGMQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arachidoyl glycine is a biochemical compound that consists of the C20:0 fatty acid with glycine attached at its carboxy terminus . It is not intended for human or veterinary use .


Synthesis Analysis

The biosynthesis of Arachidoyl glycine is not completely understood. Two primary biosynthetic pathways have been proposed: one suggests that Arachidoyl glycine is formed via an enzymatically regulated conjugation of arachidonic acid and glycine . Another pathway suggests that it is formed through the oxidative metabolism of the endogenous cannabinoid anandamide .


Molecular Structure Analysis

Arachidoyl glycine has a molecular formula of C22H43NO3 . Its average mass is 369.582 Da and its monoisotopic mass is 369.324280 Da .


Chemical Reactions Analysis

Arachidoyl glycine is an endogenous metabolite of the endocannabinoid anandamide . It differs from anandamide by the oxidation state of the carbon β to the amido nitrogen, a modification that drastically reduces its activity at CB1 and CB2 .


Physical And Chemical Properties Analysis

Arachidoyl glycine is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 15 mg/ml in DMSO, 25 mg/ml in Ethanol, and 2 mg/ml in PBS (pH 7.2) .

Wissenschaftliche Forschungsanwendungen

Neuroprotection

NAGly has been found to have neuroprotective effects. It activates the GPR18 receptor, which is thought to switch macrophages from cytotoxic to reparative . This has been studied in the context of excitotoxically lesioned organotypic hippocampal slice cultures (OHSC). NAGly treatment reduced neuronal damage, an effect that was abolished by GPR18 and cannabinoid receptor (CB) 2 receptor antagonists .

Regulation of Immune Cells

NAGly is involved in the regulation of different immune cells . It has been shown to activate the GPR18 receptor, which is postulated to switch macrophages from a cytotoxic to a reparative state .

Microglial Migration

NAGly has been found to drive directed cellular migration in BV-2 microglia and HEK293-GPR18 transfected cells . This effect is blocked or attenuated by the ‘Abn-CBD’ receptor antagonist O-1918, and low efficacy agonists N-arachidonoyl-serine and cannabidiol .

Proliferation and Activation of MAP Kinases

NAGly promotes proliferation and activation of MAP kinases in BV-2 microglia and HEK293-GPR18 cells at low nanomolar concentrations . These cellular responses are correlated with microglial migration .

Antinociceptive Effects

NAGly has been the focus of research on the immune system because of its antinociceptive effects . Antinociception is the process of blocking the detection of a painful or harmful stimulus by the nervous system.

Inhibition of Cytokine Production

NAGly significantly inhibits the production of TNFα and IFNγ, components of the immune system . This shows potential as a therapeutic treatment for chronic inflammation .

Safety and Hazards

Arachidoyl glycine is not intended for human or veterinary use . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, and teratogenic effects .

Zukünftige Richtungen

The marked potency of Arachidoyl glycine acting on GPR18 to elicit directed migration, proliferation, and perhaps other MAPK-dependent phenomena advances our understanding of the lipid-based signaling mechanisms employed by the CNS to actively recruit microglia to sites of interest . This could stimulate future research about this underappreciated subclass of the fatty acid amide family .

Eigenschaften

IUPAC Name

2-(icosanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNNIYAZGQGMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348066
Record name N-Icosanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

617703-96-5
Record name N-Icosanoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: Does arachidonoyl glycine affect the Cav3.3 T-type calcium channel current, and how does this differ from its N-arachidonoyl counterpart?

A1: The research indicates that arachidonoyl glycine, possessing a saturated alkyl chain, did not inhibit the Cav3.3 current. [] This is in contrast to N-arachidonoyl glycine (NAGly), which contains an unsaturated alkyl chain and was shown to inhibit the Cav3.3 current. The study suggests that the presence of a saturated alkyl chain in arachidonoyl glycine may hinder its interaction with the Cav3.3 channel, leading to a lack of inhibitory effects. This highlights the importance of structural features, particularly the saturation state of the alkyl chain, in determining the activity of lipids on T-type calcium channels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.